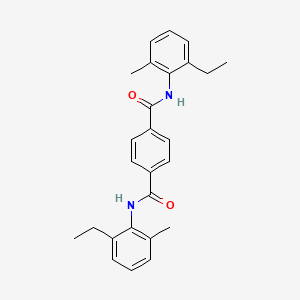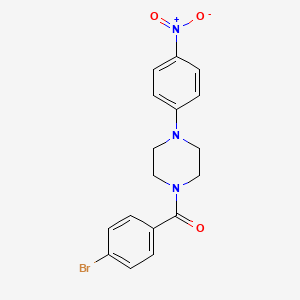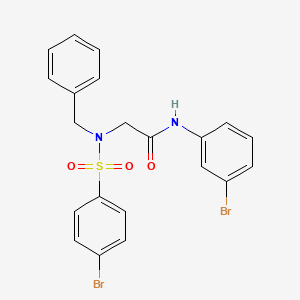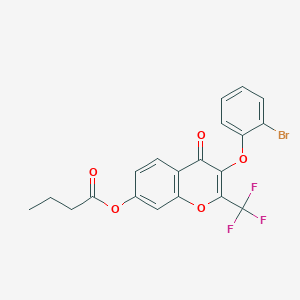
N,N'-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two amide groups attached to a benzene ring, with each amide group further substituted with 2-ethyl-6-methylphenyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. Purification of the final product is achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in materials to enhance their thermal and mechanical properties.
作用机制
The mechanism of action of N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
N,N’-bis(2-ethyl-6-methylphenyl)urea: Similar structure but with urea groups instead of amide groups.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar aromatic structure but different functional groups.
Benzene, 1-methyl-4-(1-methylethenyl)-: Similar aromatic structure with different substituents.
Uniqueness
N,N’-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide is unique due to its specific substitution pattern and the presence of two amide groups, which impart distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required.
属性
分子式 |
C26H28N2O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-N,4-N-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-5-19-11-7-9-17(3)23(19)27-25(29)21-13-15-22(16-14-21)26(30)28-24-18(4)10-8-12-20(24)6-2/h7-16H,5-6H2,1-4H3,(H,27,29)(H,28,30) |
InChI 键 |
CZCKMEUMFABMGE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3CC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640634.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-(thiophen-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11640639.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol](/img/structure/B11640653.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11640665.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640671.png)


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)


![Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640714.png)

